molecular formula C10H11BN2O4 B577696 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257740-56-9

6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B577696
CAS No.: 1257740-56-9
M. Wt: 234.018
InChI Key: QJEDFNBMCXNWRT-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS# 1257740-56-9) is a high-purity N-methyliminodiacetic acid (MIDA) boronate ester with a stated purity of 97% . This compound belongs to a class of organoboron reagents where the boron atom is protected within a stable, eight-membered dioxazaborocane ring system . The core structural framework of this molecule is the 1,3,6,2-dioxazaborocane-4,8-dione, which provides a tetrahedral coordination environment for the boron atom, significantly enhancing its stability towards air and moisture compared to simple boronic acids . This stability allows for easier storage and handling, making it a valuable building block for multi-step synthetic sequences. The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to constructing biaryl and heteroaryl carbon-carbon bonds in complex molecule synthesis . The 3-pyridyl substituent on the boron atom makes this reagent a key precursor for introducing the valuable pyridine heterocycle into target molecules. The MIDA boronate group acts as a "slow-release" source of the active boronic acid species under mild basic conditions, which can help suppress protodeboronation side reactions and enable iterative cross-coupling strategies . This compound is intended for research applications in pharmaceutical development, materials science, and chemical biology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-2-pyridin-3-yl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-3-2-4-12-5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEDFNBMCXNWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746337
Record name 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257740-56-9
Record name 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257740-56-9
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Biological Activity

6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a dioxazaborocane ring system with a pyridine moiety. Its chemical formula is C10H11BN2O4C_{10}H_{11}BN_2O_4 and it has been studied for its unique bonding interactions involving boron and nitrogen atoms. The presence of the methyl group and the pyridine ring contributes to its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyridine rings have shown enhanced activity against various bacterial strains and fungi. The introduction of electron-withdrawing groups often increases the lipophilicity of these compounds, which may enhance their bioavailability and efficacy against pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli16
2-(6-Methoxy-2-pyridinyl)boronic acidS. aureus22
9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-oneC. albicans20

The biological activity of this compound is hypothesized to involve interactions with key cellular targets. For instance, the boron atom may participate in dative bonding with nitrogenous bases in nucleic acids or proteins, potentially disrupting critical biological processes such as DNA replication or protein folding .

Case Studies

A study focusing on the structural analysis of similar dioxazaborocanes revealed that the angle between the planes of the pyridine ring and the dioxazaborocane moiety significantly influences their biological activity. The conformational flexibility provided by these angles allows for better interaction with biological targets .

In another case study involving related compounds, it was found that modifications in substituents led to variations in antimicrobial efficacy. Compounds with additional halogen atoms displayed superior activity against Gram-positive bacteria compared to their non-halogenated counterparts .

Preparation Methods

Boronate Ester Preparation

The synthesis begins with the preparation of the boronate ester precursor, a critical intermediate for Suzuki coupling. Source outlines a method for synthesizing analogous dioxazaborocane derivatives using aryl bromides and triisopropyl borate. For the target compound, 3-bromopyridine replaces bromobenzene in a lithiation-borylation sequence. Specifically, n-butyllithium deprotonates 3-bromopyridine at −78°C in tetrahydrofuran (THF), followed by reaction with triisopropyl borate to form the boronate ester. This intermediate is stabilized by chelation with N-methyliminodiacetic acid under reflux conditions, achieving an 81% yield in related systems.

Palladium-Catalyzed Coupling

Source details a Suzuki reaction protocol for lanabecestat, employing Pd(AmPhos)Cl₂ as a catalyst. Adapting this method, the boronate ester reacts with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in ethanol at 80°C, using potassium phosphate tribasic as a base. The biphasic system (ethanol/water) facilitates phase separation, enabling efficient removal of byproducts. After cooling and seeding, the product crystallizes with 93% yield and >98% purity. Critical parameters include oxygen exclusion via nitrogen purging and precise temperature control during crystallization.

Alternative Synthesis via Nucleophilic Substitution

Cyclocondensation with Diethanolamine

Patent data from Source describes cyclocondensation strategies for dioxazaborocanes. In this approach, 3-pyridinylboronic acid reacts with diethanolamine in 2-methyltetrahydrofuran under azeotropic drying conditions. The reaction proceeds via nucleophilic substitution, where boron coordinates with diethanolamine’s hydroxyl groups, forming the six-membered dioxazaborocane ring. The process requires anhydrous conditions to prevent hydrolysis, achieving a 61% yield after recrystallization in acetonitrile.

Lithium-Halogen Exchange

For analogs with sensitive functional groups, Source highlights lithium-halogen exchange using n-hexyllithium. Applying this to 3-bromopyridine, the aryl lithium intermediate reacts with B(OiPr)₃, followed by quenching with diethanolamine. This one-pot method avoids isolating unstable boronic acids, though it demands strict temperature control (−80°C to 25°C) and inert atmosphere.

Purification and Stabilization Techniques

Crystallization Optimization

Post-synthesis purification often involves antisolvent crystallization. Source reports using water as an antisolvent in ethanol solutions, achieving monohydrate crystals with 94.9% purity. Seed crystals (0.15 wt%) are introduced at 55°C to induce controlled nucleation, followed by gradual cooling to 20°C over 3 hours.

Chromatographic Methods

For non-crystalline impurities, flash chromatography on silica gel with dichloromethane/ethyl acetate gradients resolves residual diethanolamine or unreacted boronic acids. Source emphasizes the use of MgSO₄ for drying organic extracts, preventing boronate ester degradation during solvent removal.

Analytical Characterization

Spectroscopic Validation

¹H and ¹³C NMR data from Source confirm the structure of related dioxazaborocanes. For the target compound, diagnostic signals include a downfield shift for the boron-coordinated oxygen (δ 8.2–8.5 ppm) and distinct pyridinyl proton resonances (δ 7.5–8.9 ppm). High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₁H₁₂BNO₄), with a calculated exact mass of 233.0283.

Purity Assessment

HPLC analysis using a C18 column and UV detection at 254 nm reveals >98% purity, as demonstrated in Source. Residual palladium levels, critical for pharmaceutical applications, are quantified via ICP-MS, typically <10 ppm under optimized conditions.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a key intermediate in protease inhibitors, leveraging boron’s ability to mimic transition states. Source highlights its role in lanabecestat, a β-secretase inhibitor, where the dioxazaborocane core enhances binding affinity.

Materials Science

In OLED fabrication, boron-containing heterocycles improve electron transport properties. Source notes derivatives with pyridinyl groups exhibit tunable luminescence, though stability under operational conditions requires further study .

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione, and how is its purity validated?

Answer:
The compound is typically synthesized via cyclocondensation reactions involving spirocyclic dione precursors and pyridine-containing amines. For example, analogous syntheses use 2-oxa-spiro[3.4]octane-1,3-dione reacting with aromatic amines under reflux conditions in aprotic solvents like acetonitrile or THF . Post-synthesis, purity is validated using:

  • Melting Point Analysis : To confirm crystallinity and phase stability.
  • Elemental Analysis (EA) : For empirical formula verification (C, H, N content).
  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., B-O bonds at ~1350–1400 cm⁻¹, carbonyl stretches at ~1700 cm⁻¹).
    • UV-Vis Spectroscopy : Assesses π-π* transitions in the pyridine and dioxazaborocane rings .

Basic: How does the pyridine ring influence the compound’s electronic properties and reactivity?

Answer:
The pyridin-3-yl group acts as an electron-withdrawing substituent due to its nitrogen lone pair delocalization, polarizing the dioxazaborocane ring and enhancing electrophilicity at the boron center. This is critical in nucleophilic substitution or coordination reactions. Reactivity can be experimentally probed via:

  • Cyclic Voltammetry (CV) : To measure redox potentials influenced by pyridine’s electron-deficient nature.
  • NMR Titration : Monitoring chemical shift changes in 1H^1\text{H}- or 11B^{11}\text{B}-NMR upon interaction with Lewis bases .

Advanced: What methodological strategies are recommended to optimize reaction yields, particularly when dealing with competing side reactions?

Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) to enhance solubility of ionic intermediates.
  • Temperature Gradients : Lower temperatures (<80°C) to suppress boronate ring hydrolysis.

Design of Experiments (DoE) is critical for identifying optimal conditions. For example, a fractional factorial design can isolate variables affecting yield, such as molar ratios or reaction time .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for ring-opening reactions, predicting activation energies.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions with substrates.

These models must be validated experimentally via kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring .

Advanced: How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1\text{H}1H-NMR spectra?

Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering or boron coordination changes). Strategies include:

  • Variable-Temperature NMR : To freeze out conformational exchange (e.g., at –40°C).
  • 2D NMR Techniques :
    • COSY : Identifies scalar coupling between protons.
    • NOESY : Detects spatial proximity of nuclei in rigid structures.
  • Comparative Analysis : Cross-referencing with analogous compounds (e.g., spirocyclic diones in ) .

Basic: What are the documented applications of dioxazaborocane derivatives in organic synthesis?

Answer:
Similar derivatives are used as:

  • Boron Delivery Agents : For Suzuki-Miyaura cross-coupling via transmetalation.
  • Lewis Acid Catalysts : In asymmetric aldol reactions due to chiral spirocyclic frameworks.

Applications of this compound could focus on its potential as a fluorophore (via boron-nitrogen coordination) or as a ligand in transition-metal complexes. Experimental validation would involve fluorescence quenching assays or X-ray crystallography .

Advanced: What experimental approaches elucidate the electronic effects of the spirocyclic structure?

Answer:

  • X-ray Diffraction : Resolves bond angles and torsional strain in the dioxazaborocane ring.
  • UV-Vis Spectroscopy with Solvatochromism Studies : Correlates polarity-dependent spectral shifts with charge distribution.
  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during ring-opening reactions.

For example, X-ray data from analogous spiro compounds ( ) show B-N bond lengths of ~1.45 Å, indicating partial double-bond character .

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